1,6-Anhydro-alpha-D-galactopyranose
Overview
Description
Synthesis Analysis
The synthesis of "1,6-Anhydro-alpha-D-galactopyranose" derivatives has been a subject of extensive study. For instance, Bochkov and Kalinevitch (1974) synthesized 3,6-anhydro-α-D-galactopyranose derivatives from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide through a series of reactions involving condensation and acetylation (Bochkov & Kalinevitch, 1974). Such methods highlight the complex pathways required to achieve the anhydro configuration in galactopyranose molecules.
Molecular Structure Analysis
The molecular structure of anhydro-galactopyranose derivatives has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. Lamba et al. (1990) investigated the structure of neocarrabiose, a compound related to 3,6-anhydro-alpha-D-galactopyranose, providing insights into its solid-state and solution-phase conformations (Lamba et al., 1990).
Scientific Research Applications
Chemical Transformations and Derivatives
Formation and Derivatives
d-Galactose can be transformed into 1,6-anhydro-α-d-galactofuranose and 1,6-anhydro-β-d-galactopyranose by hot dilute acid, with the creation of various derivatives being detailed (Richtmyer, 1958).
Polymerization Studies
Research on 1,6-anhydro-β-D-galactopyranoses synthesized and polymerized with benzoyl and benzyl derivatives, leading to oligosaccharide derivatives, demonstrates its potential in polymer science (Kobayashi et al., 1993).
Synthesis of Derivatives for Glycosylation Reactions
Cyanoethylidene derivatives of 1,6-anhydro-alpha-D-galactopyranose have been synthesized and used in glycosylation reactions, showing its utility in complex carbohydrate synthesis (Vogel et al., 2007).
Molecular and Structural Studies
Molecular Structure Investigations
Studies on the molecular structure of 3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose (neocarrabiose) in solid state and solution provide insights into its crystal structure and potential applications in structural biology (Lamba et al., 1990).
Mass Spectrometry Analysis
Research on the electron-impact mass spectrometric behavior of per-O-benzylated 1,6-anhydropyranoses, including 1,6-anhydro-d-galactopyranose, enhances understanding of its fragmentation patterns, crucial for analytical chemistry applications (Wang et al., 1991).
Polymerization and Material Science
Polymerization for Polysaccharides
The ring-opening polymerization of 1,6-anhydro-β-d-galactopyranose has been studied, indicating its role in synthesizing hyperbranched polysaccharides with various applications in material science (Satoh et al., 2005).
Acid-Catalyzed Polymerization
A study on the acid-catalyzed polymerization of 1,6-anhydro-β-D-galactopyranose and related compounds highlights its potential in creating various polymeric materials (Wollwage & Seib, 1971).
Medical and Biological Applications
- Anti-HIV Activity: Synthesis of synthetic galactomannans from 1,6-anhydro disaccharide monomers, including 1,6-anhydro-β-d-galactopyranose, has shown potent anti-HIV activity, indicating its significance in medical research and drug development (Budragchaa et al., 2015).
Safety And Hazards
Future Directions
Agar, derived from red algae, is a hydrophilic polysaccharide and is mainly comprised of 1,3-linked β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose or agarobiose. As one typical renewable biopolymer, agar has been used in the design and development of biodegradable packaging films .
properties
IUPAC Name |
(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-PHYPRBDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-alpha-D-galactopyranose | |
CAS RN |
644-76-8 | |
Record name | 1,6-Anhydro-beta-D-galactopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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